2-Bromo-3-methoxybutane-1,4-diol
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Overview
Description
2-Bromo-3-methoxybutane-1,4-diol is an organic compound with the molecular formula C5H11BrO3 and a molecular weight of 199.04 g/mol. This compound is characterized by the presence of a bromine atom, a methoxy group, and two hydroxyl groups attached to a butane backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methoxybutane-1,4-diol typically involves the bromination of 3-methoxybutane-1,4-diol. This can be achieved by reacting 3-methoxybutane-1,4-diol with a brominating agent such as hydrobromic acid (HBr) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a low temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methoxybutane-1,4-diol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form 2-methoxybutane-1,4-diol by removing the bromine atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: 2-Hydroxy-3-methoxybutane-1,4-diol.
Oxidation: 2-Bromo-3-methoxybutane-1,4-dione.
Reduction: 2-Methoxybutane-1,4-diol.
Scientific Research Applications
2-Bromo-3-methoxybutane-1,4-diol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: As a potential precursor for the development of pharmaceutical agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methoxybutane-1,4-diol involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new bonds with nucleophiles. The methoxy and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methoxybutane-1,2-diol: Similar structure but with hydroxyl groups at different positions.
2-Bromo-3-methoxybutane-1,3-diol: Similar structure but with hydroxyl groups at different positions.
2-Bromo-3-methoxybutane-1,4-dione: Oxidized form of 2-Bromo-3-methoxybutane-1,4-diol.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. The presence of both bromine and methoxy groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-3-methoxybutane-1,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO3/c1-9-5(3-8)4(6)2-7/h4-5,7-8H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKBTDWTYPQWLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CO)C(CO)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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